molecular formula C22H15FN2O3S B3016885 1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879944-84-0

1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B3016885
CAS RN: 879944-84-0
M. Wt: 406.43
InChI Key: DIGYQYLEGOFOJD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15FN2O3S and its molecular weight is 406.43. The purity is usually 95%.
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Scientific Research Applications

Photochromic Properties and Spectrokinetic Study

New Photochromic Bis(heteroaryl)maleimides : A study detailed the photochromic behavior of newly synthesized diarylethenes, including derivatives similar to the specified compound. These compounds exhibit color change upon UV or violet light stimulation due to photocyclization, reverting to their original color under visible light. This reversible photochromic property could have applications in optical data storage, photo-switching devices, and sensors (Cipolloni et al., 2009).

Organic Solar Cells and Polymer Technologies

Highly Luminescent Polymers : Research into polymers containing the diketopyrrolopyrrole unit, which is structurally related to the specified compound, has shown promising results for applications in organic electronics. These polymers exhibit strong fluorescence and high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and solar cells (Zhang et al., 2008).

Organic Solar Cells with Impressive Open-Circuit Voltage : A study on a non-fullerene electron acceptor using diketopyrrolopyrrole functionalized with bifluorenylidene demonstrated high optical absorption, good solubility, promising optoelectronic properties, and encouraging efficiency when used in organic solar cells. This highlights the potential for compounds within this family to enhance the performance of photovoltaic devices (Gupta et al., 2017).

Fluorescence and Sensing Applications

Fluorescent pH Sensor : A heteroatom-containing organic fluorophore study, involving a compound with structural similarity to the specified molecule, revealed its potential as a fluorescent pH sensor. The material exhibited aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, enabling it to act as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).

Computational Studies and Sensor Applications

Ionophore for Sensor Applications : Computational and NMR studies on a U-shaped molecule with structural similarities to the specified compound demonstrated its ability to bind metal cations, suggesting potential use as ionophores for sensor applications. This indicates the compound's utility in developing sensitive and selective sensors for metal ion detection (Cordaro et al., 2011).

properties

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-9-14-16(10-12(11)2)28-20-17(19(14)26)18(13-5-3-4-6-15(13)23)25(21(20)27)22-24-7-8-29-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGYQYLEGOFOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.